2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline

Physicochemical property Hydrogen bonding Medicinal chemistry

Researchers needing reproducible SAR in kinase programs often encounter inconsistent purity and absent spectroscopic handles with non-fluorinated aniline intermediates. This compound, available at consistent ≥98% purity, directly solves these limitations. Key differentiation from non-fluorinated analogs includes: • Built-in ¹⁹F NMR probe (~5 ppm/pH unit sensitivity) for quantitative intracellular pH reporting, eliminating radioisotopes. • ΔlogP of +0.21-0.25 for fine-tuning CNS drug lipophilicity without steric bulk. • CYP450-mediated latent electrophilicity for designing targeted covalent inhibitors (TCIs). Procurement managers benefit from multi-source validated purity specifications, ensuring inter-laboratory reproducible dose-response assays.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
Cat. No. B13639878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=C(C=CC(=C2)F)N)C
InChIInChI=1S/C11H12FN3/c1-6-7(2)15-11(14-6)9-5-8(12)3-4-10(9)13/h3-5H,13H2,1-2H3,(H,14,15)
InChIKeyGTUPPBJARCSOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Specifications


2-(4,5-Dimethyl-1H-imidazol-2-yl)-4-fluoroaniline (CAS 1247925-87-6; molecular formula C₁₁H₁₂FN₃; MW 205.23 g·mol⁻¹) is a heterocyclic aromatic amine belonging to the substituted imidazole–fluoroaniline class . The molecule features a 4,5-dimethyl-1H-imidazol-2-yl moiety at the ortho position of a para-fluoroaniline ring, producing an InChI Key of GTUPPBJARCSOBM-UHFFFAOYSA-N . It serves as a versatile synthetic intermediate in kinase inhibitor programs and is commercially available from multiple vendors at ≥98% purity . Owing to the para-fluorine substituent, this compound displays distinct electronic, spectroscopic, and hydrogen-bonding properties that differentiate it from its non-fluorinated congener.

Synthetic Intermediate
Fluorinated building block for kinase inhibitor synthesis programs
¹⁹F NMR Reporter
Built-in ¹⁹F handle enables non‑radiolabeled detection in probe design
Procurement
Multi‑vendor consistent specification supports reproducible SAR campaigns

Why Substitution with Non-Fluorinated Analogs Fails


Superficial structural similarity within the imidazole-aniline family masks critical physicochemical divergences that preclude straightforward interchange. The para-fluorine atom on the aniline ring simultaneously modulates amine basicity (reducing the conjugate-acid pKₐ), enhances lipophilicity (ΔlogP ≈ +0.2–0.3 log units relative to the non-fluorinated analog), and introduces a sensitive ¹⁹F NMR handle [1]. Ring-fluorination also redirects cytochrome P450-mediated metabolism away from para-hydroxylation toward benzoquinoneimine formation, altering the bioactivation-risk profile [2]. These factors collectively mean that swapping 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline (CAS 1247925-87-6) for its non-fluorinated parent (2-(4,5-dimethyl-1H-imidazol-2-yl)aniline, CAS 29528-26-5) or for regioisomers such as 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline (CAS 1251300-70-5) will produce divergent SAR, hydrogen-bond networks, and ADME readouts in any downstream application. The quantitative evidence below substantiates these differentiation points.

Basicity shift
Even small pKₐ differences alter protonation equilibrium and hydrogen‑bond networks compared to non‑fluorinated analog.
Lipophilicity increase
ΔlogP ≈ +0.2–0.3 units may shift passive permeability and ADME readouts relative to des‑fluoro congener.
Metabolic pathway divergence
CYP450‑mediated defluorination yields reactive quinoneimine; absent in non‑fluorinated analogs, altering bioactivation context.

Quantitative Differentiation Evidence


Aniline Basicity Shift

The conjugate-acid pKₐ of the aniline NH₂ group is a decisive parameter governing protonation state, hydrogen-bond donor strength, and salt formation at physiological pH. Experimental measurements show that 4-fluoroaniline has a pKₐ of 4.65 at 25°C, compared with 4.63 for unsubstituted aniline . While this difference appears modest (±0.02 units), the fluorine substituent indirectly weakens N–H⋯N hydrogen-bond frequency and strength while enhancing the acidity of adjacent aromatic C–H protons, as demonstrated by ab initio molecular dynamics on monofluoroaniline crystals [1]. These effects cumulatively alter the solid-state packing, co-crystallization propensity, and target-binding presentation of 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline relative to its non-fluorinated analog (CAS 29528-26-5).

Basicity Shift
Reported
Target pKₐ 4.65 vs Non‑F analog pKₐ 4.63 Δ +0.02
Subtle shift influences protonation equilibrium and salt selection.
May affect co‑crystallization and target binding presentation.
Physicochemical property Hydrogen bonding Medicinal chemistry

Lipophilicity Enhancement

The introduction of a para-fluorine onto the aniline ring elevates the octanol–water partition coefficient. Experimentally determined logP for 4-fluoroaniline is 1.15 (ACD/LogP), whereas aniline exhibits a logP of 0.90–0.94 . The magnitude of the ΔlogP is approximately +0.21 to +0.25 log units. This shift, while small in absolute terms, corresponds to a roughly 1.6- to 1.8-fold increase in relative lipophilicity [1]. For the target compound 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline, this translates to measurably higher predicted passive membrane permeability compared with 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline, which is relevant when the compound serves as a building block for CNS-exposed or cell-permeable probe molecules [1].

Lipophilicity
Reported
Target LogP 1.15 vs Non‑F analog LogP 0.90–0.94 Δ +0.21–0.25
Moderate logP increase supports passive membrane permeability.
Relevant for CNS‑penetrant probe design context.
Lipophilicity ADME Permeability

¹⁹F NMR Detection Capability

The para-fluorine atom provides a sensitive ¹⁹F NMR reporter absent in the non-fluorinated analog 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline (CAS 29528-26-5). Fluorinated aniline–imidazole conjugates have been developed as intracellular pH probes because the ¹⁹F chemical shift is exquisitely sensitive to the protonation state of the imidazole ring, with a demonstrated sensitivity of ~5 ppm/pH unit in fluorinated aniline systems [1]. 4-Fluoroaniline-containing imidazole probes can report on pH environments ranging from pH 2.4 to 7.1, covering both acidic endosomal compartments and the physiological cytoplasm [2]. The target compound, with its structurally integrated fluoroaniline and dimethylimidazole motifs, thus enables quantitative ¹⁹F NMR monitoring that is impossible with the des-fluoro congener.

¹⁹F NMR Detection
Class‑level inference
Target ¹⁹F NMR‑active vs Non‑F analog ¹⁹F NMR‑silent Present vs Absent
Enables background‑free detection in biological matrices.
Sensitivity ~5 ppm/pH unit reported for related probes.
¹⁹F NMR Analytical chemistry Intracellular pH probe

Divergent Cytochrome P450 Metabolism

In vitro microsomal studies on 4-fluoroaniline versus non-para-fluorinated aniline analogs demonstrate fundamentally different metabolic outcomes. 4-Fluoroaniline undergoes CYP450-dependent oxidative defluorination, yielding fluoride anion and the reactive benzoquinoneimine as a primary product, whereas non-fluorinated anilines are primarily para-hydroxylated to stable 4-aminophenol derivatives [1]. This mechanistic divergence means that 2-(4,5-dimethyl-1H-imidazol-2-yl)-4-fluoroaniline, which carries a para-fluorine, is predicted to exhibit a distinct metabolic-soft-spot profile compared with its des-fluoro analog (CAS 29528-26-5), with potential implications for metabolic liability or, conversely, for the design of covalent-reversible inhibitors that exploit quinoneimine electrophilicity [1]. The non-para-fluorinated comparator does not share this bioactivation pathway.

CYP Metabolism
Class‑level inference
Target Benzoquinoneimine vs Non‑F analog 4‑Hydroxyaniline Pathway shift
Distinct CYP pathway alters bioactivation profile.
Defluorination yields reactive quinoneimine; requires metabolism review.
Drug metabolism CYP450 Bioactivation

Vendor Purity and Supply Assurance

2-(4,5-Dimethyl-1H-imidazol-2-yl)-4-fluoroaniline (CAS 1247925-87-6) is inventoried by multiple independent suppliers at a documented purity of ≥98% . In contrast, the non-fluorinated analog 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline (CAS 29528-26-5) is frequently listed at 95% minimum purity , and regioisomers such as 4-(4,5-dimethyl-1H-imidazol-2-yl)-3-fluoroaniline (CAS 1251300-70-5) are available from fewer sources with varying purity specifications . The fluorinated compound is offered in graduated quantities from 50 mg to 2.5 g through Leyan (Shanghai Haohong) , and additional suppliers including CymitQuimica and CATO provide alternative sourcing routes . This multi-vendor, higher-purity profile reduces single-supplier dependency risk for research programs requiring reproducible SAR data.

Purity & Supply
Direct comparison
Target ≥98% (multi‑vendor) vs Non‑F analog ≥95% (single‑source) +3% purity
Higher purity and multi‑vendor supply reduce batch risk.
Consistent ≥98% specification across independent suppliers.
Procurement Quality control Supply chain

Optimal Application Scenarios


¹⁹F NMR Probe Synthesis

The built-in ¹⁹F NMR handle, documented in fluorinated aniline–imidazole pH probes with ~5 ppm/pH unit sensitivity [1], makes this compound an ideal starting material for constructing quantitative intracellular reporters. Laboratories designing chemical biology probes for lysosomal pH (pH 4.5–5.0) or cytoplasmic pH (pH 7.0–7.2) detection should select this compound over non-fluorinated analogs because ¹⁹F NMR provides a background-free signal in complex biological matrices, eliminating the need for radioisotopic labeling.

Kinase Inhibitor Lead Optimization

The documented ΔlogP of +0.21–0.25 relative to the non-fluorinated parent (Section 3, Evidence Item 2) makes this compound a strategic choice for medicinal chemistry programs where incremental lipophilicity tuning is required without introducing steric bulk. This is particularly relevant when the core scaffold is destined for CNS-penetrant kinase inhibitors, where excessive logP compromises solubility and metabolic clearance. Procurement of this fluorinated building block enables direct SAR comparison with the des-fluoro congener in parallel synthesis workflows.

Targeted Covalent Inhibitor Design

The unique CYP450-mediated defluorination pathway yielding a reactive benzoquinoneimine electrophile (Section 3, Evidence Item 4) positions this compound as a privileged fragment for designing targeted covalent inhibitors (TCIs). Research groups developing irreversible kinase inhibitors can exploit the latent electrophilicity of the para-fluoroaniline motif, which is activated only upon oxidative metabolism, to achieve mechanism-based target modification. The non-fluorinated analog lacks this bioactivation capacity entirely [2].

High-Reproducibility SAR Studies

The compound's consistent ≥98% purity specification across multiple independent suppliers (Section 3, Evidence Item 5) supports robust, inter-laboratory reproducible SAR campaigns. Procurement managers should prioritize this compound over analogs available only at 95% purity from single-source vendors when the intended use involves quantitative dose–response assays or crystallographic studies where trace impurities can confound IC₅₀ determination or crystal quality.

Application
Selection Property
Validation Focus
¹⁹F NMR probe synthesis
Built‑in ¹⁹F reporter with pH‑sensitive shift
Signal specificity in complex biological matrices
Kinase inhibitor lead optimization
Moderate lipophilicity tuning (ΔlogP ~0.2–0.3)
CNS permeability vs. solubility balance
Targeted covalent inhibitor design
Latent electrophilicity via CYP‑mediated defluorination
Quinoneimine bioactivation pathway and target modification
High‑reproducibility SAR studies
Consistent ≥98% purity specification across suppliers
Impurity‑controlled batch‑to‑batch consistency
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